molecular formula C26H30N2O B12669287 N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide CAS No. 93778-46-2

N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide

Katalognummer: B12669287
CAS-Nummer: 93778-46-2
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: RGTILWBSOZQZFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide is a chemical compound with the molecular formula C26H30N2O and a molecular weight of 386.53 g/mol . This compound is known for its unique structure, which includes a phenylacetamide core with bis(3-phenylpropyl)amino groups attached to the phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide typically involves the reaction of 3-aminophenylacetamide with bis(3-phenylpropyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular signaling and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-phenylacetamide: A simpler analog with a single phenyl group.

    N,N-bis(3-phenylpropyl)amine: Lacks the acetamide group but has similar structural features.

    N-(3-phenylpropyl)acetamide: Contains only one phenylpropyl group.

Uniqueness

N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide is unique due to its combination of the phenylacetamide core with bis(3-phenylpropyl)amino groups. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

93778-46-2

Molekularformel

C26H30N2O

Molekulargewicht

386.5 g/mol

IUPAC-Name

N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide

InChI

InChI=1S/C26H30N2O/c1-22(29)27-25-17-8-18-26(21-25)28(19-9-15-23-11-4-2-5-12-23)20-10-16-24-13-6-3-7-14-24/h2-8,11-14,17-18,21H,9-10,15-16,19-20H2,1H3,(H,27,29)

InChI-Schlüssel

RGTILWBSOZQZFU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=CC=C1)N(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.